

Application Notes and Protocols for Tricine-Based Blue Native PAGE Analysis

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Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

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This document provides a detailed protocol for Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) using a **Tricine** buffer system. BN-PAGE is a native electrophoresis technique ideal for the separation and characterization of protein complexes from biological membranes and whole-cell lysates, preserving their native structure and function.

Buffer and Reagent Preparation

Accurate preparation of buffers is critical for successful BN-PAGE. The following tables summarize the recipes for the required solutions. It is recommended to prepare stock solutions and dilute them to the working concentration on the day of the experiment.

Table 1: Electrophoresis Buffers

Buffer Component	Stock Concentration (10x)	Final Concentration (1x)	Amount for 1 Liter (1x)
Anode Buffer			
Bis-Tris	500 mM	50 mM	10.46 g
Adjust pH to 7.0 with HCl			
Cathode Buffer (Blue)			
Tricine	500 mM	50 mM	8.96 g
Bis-Tris	150 mM	15 mM	3.14 g
Coomassie Blue G-250	0.2% (w/v)	0.02% (w/v)	0.2 g
Adjust pH to 7.0			
Cathode Buffer (Colorless)			
Tricine	500 mM	50 mM	8.96 g
Bis-Tris	150 mM	15 mM	3.14 g
Adjust pH to 7.0			

Note: The blue cathode buffer is used for the initial part of the electrophoresis to provide the necessary charge shift for the protein complexes. For applications sensitive to Coomassie dye, such as mass spectrometry or some antibody-based detections, it is advisable to replace the blue cathode buffer with the colorless version after the samples have migrated into the separating gel.

Table 2: Gel Preparation Solutions

Solution	Component	Concentration	Amount
Gel Buffer (3x)	ϵ -aminocaproic acid	1.5 M	19.68 g
Bis-Tris	150 mM	3.14 g	
Adjust pH to 7.0 with HCl			
ddH ₂ O	to 100 mL		
Acrylamide/Bis-acrylamide (30%)	Acrylamide	29.2% (w/v)	29.2 g
Bis-acrylamide	0.8% (w/v)	0.8 g	
ddH ₂ O	to 100 mL		
Ammonium Persulfate (APS)	Ammonium Persulfate	10% (w/v)	1 g
ddH ₂ O	to 10 mL		

Table 3: Sample Preparation Buffers

Buffer	Component	Concentration
Sample Buffer (2x)	ϵ -aminocaproic acid	1.5 M
Bis-Tris	100 mM	
EDTA	1 mM	
Glycerol	20% (v/v)	
Adjust pH to 7.0		
Loading Dye (5%)	Coomassie Blue G-250	5% (w/v)
ϵ -aminocaproic acid	750 mM	

Experimental Protocols

Gel Casting (4-16% Gradient Gel)

This protocol is for casting a single 1.5 mm thick mini-gel. Volumes can be adjusted for different gel sizes.

- Prepare the Light (4%) and Heavy (16%) Acrylamide Solutions:
 - Light Solution (4%): 1.33 mL 30% Acrylamide/Bis-acrylamide, 1.67 mL 3x Gel Buffer, 2.0 mL ddH₂O.
 - Heavy Solution (16%): 5.33 mL 30% Acrylamide/Bis-acrylamide, 1.67 mL 3x Gel Buffer, 2.0 mL Glycerol, 1.0 mL ddH₂O.
- Set up the Gradient Mixer: Place a small stir bar in the mixing chamber.
- Initiate Polymerization: Add 50 µL of 10% APS and 5 µL of TEMED to the light solution. Add 25 µL of 10% APS and 2.5 µL of TEMED to the heavy solution. Mix gently.
- Pour the Gradient: Immediately pour the heavy solution into the reservoir chamber and the light solution into the mixing chamber of the gradient mixer. Open the valve between the chambers and start the stirrer in the mixing chamber. Open the outlet and allow the gel solution to flow between the glass plates.
- Overlay: Once all the solution has been poured, carefully overlay the top of the gel with water-saturated isobutanol to ensure a flat surface.
- Polymerization: Allow the gel to polymerize for at least 1 hour at room temperature.

Stacking Gel Preparation (4%)

- Prepare the Stacking Gel Solution: Mix 0.67 mL of 30% Acrylamide/Bis-acrylamide, 1.25 mL of 3x Gel Buffer, and 3.05 mL of ddH₂O.
- Initiate Polymerization: Add 25 µL of 10% APS and 5 µL of TEMED. Mix gently.
- Pour the Stacking Gel: Remove the isobutanol overlay and any unpolymerized acrylamide. Pour the stacking gel solution on top of the separating gel and insert the comb.
- Polymerization: Allow the stacking gel to polymerize for at least 30 minutes.

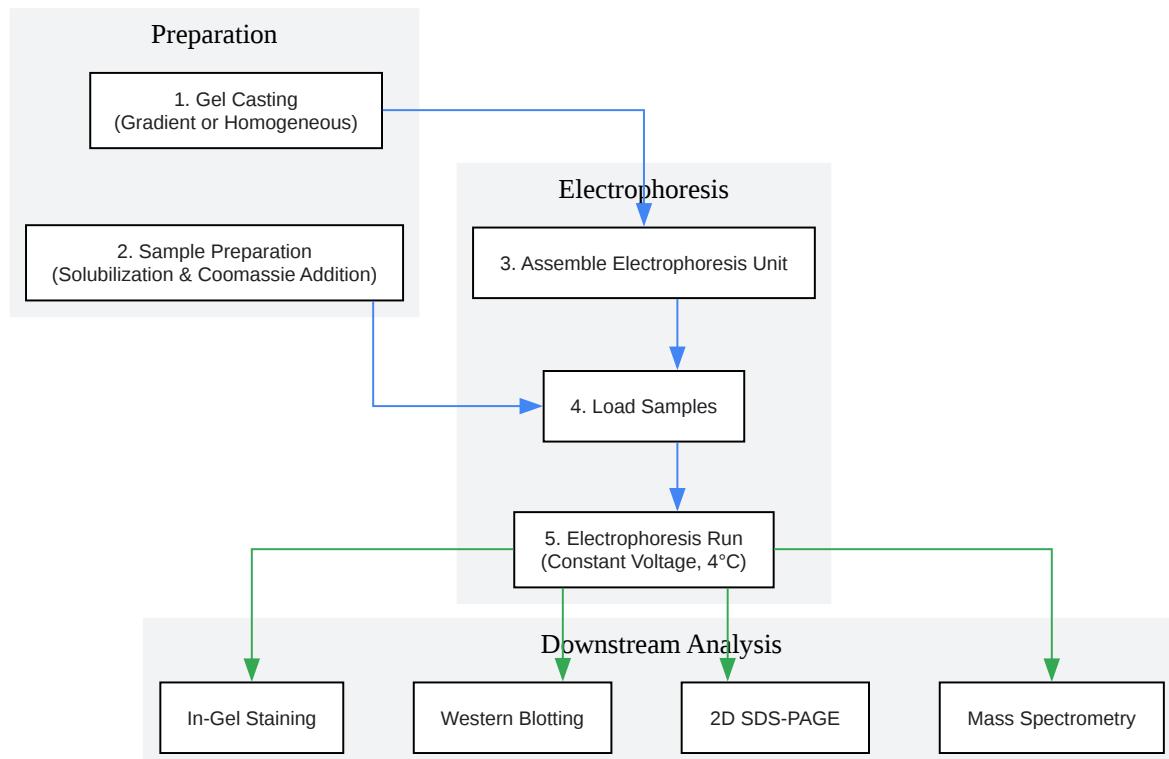
Sample Preparation

- Solubilization: Resuspend isolated mitochondria or cell pellets in Sample Buffer containing a mild non-ionic detergent (e.g., 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or digitonin). The optimal detergent and concentration should be empirically determined.
- Incubation: Incubate on ice for 30 minutes with gentle mixing.
- Clarification: Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet any insoluble material.
- Addition of Coomassie: Add 5% Coomassie Blue G-250 loading dye to the supernatant to a final concentration of 0.25-0.5%. The ratio of dye to detergent is critical and should be optimized (a common starting point is a 1:4 or 1:8 ratio of Coomassie to detergent).
- Final Preparation: The sample is now ready for loading. Do not heat the sample.

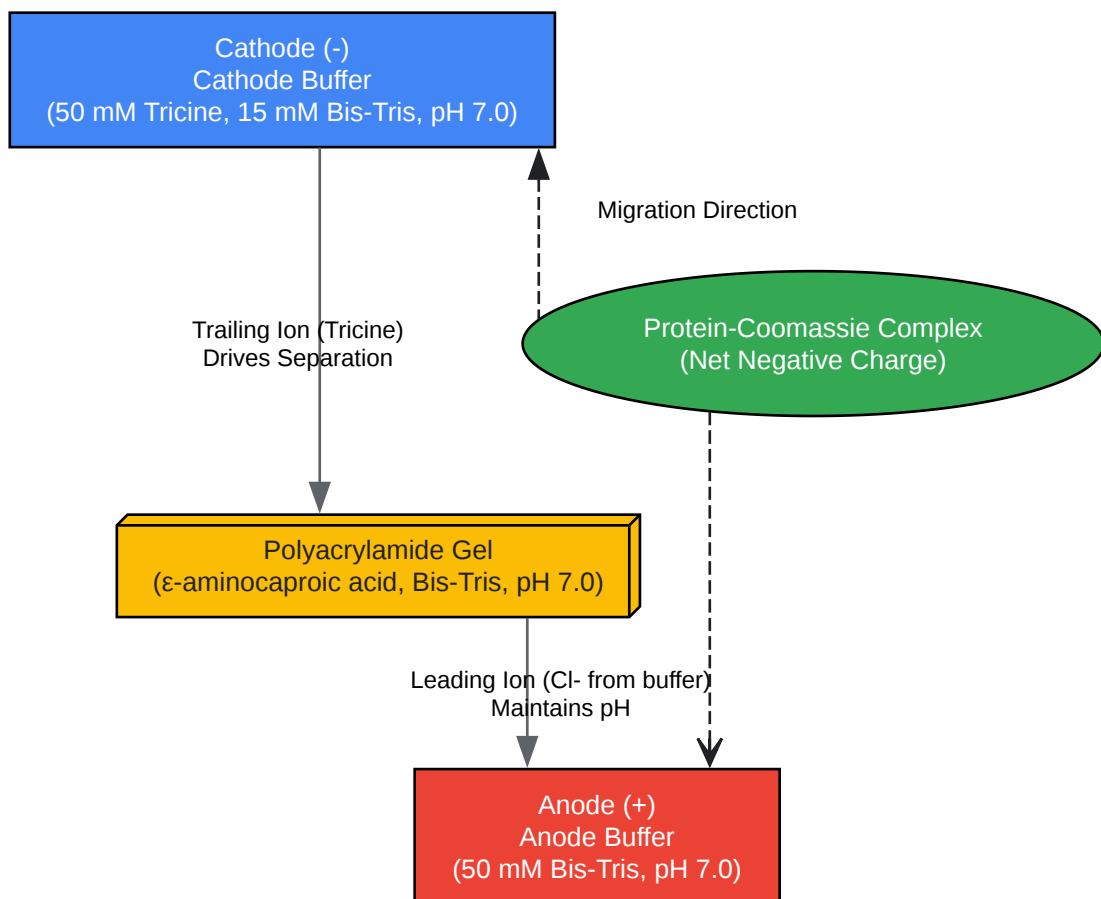
Electrophoresis

- Assembly: Assemble the gel cassette in the electrophoresis tank.
- Buffer Addition: Fill the inner (cathode) chamber with cold Blue Cathode Buffer and the outer (anode) chamber with cold Anode Buffer.[\[1\]](#)[\[2\]](#)
- Loading: Load the prepared samples into the wells.
- Running Conditions:
 - Start the electrophoresis at 100-150 V at 4°C until the samples have entered the separating gel.[\[1\]](#)[\[3\]](#)
 - Once the dye front has moved into the separating gel, increase the voltage to 200-500 V. [\[1\]](#) Maintain a constant voltage and monitor the current. The run is complete when the dye front reaches the bottom of the gel.
 - (Optional) For improved downstream analysis, the Blue Cathode Buffer can be replaced with the Colorless Cathode Buffer after the first hour of the run.

Workflow and Pathway Diagrams

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Caption: Workflow for Blue Native PAGE analysis.



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Caption: **Tricine** buffer system logic in BN-PAGE.

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